molecular formula C17H15N3O B2991772 N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide CAS No. 950240-92-3

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide

Cat. No.: B2991772
CAS No.: 950240-92-3
M. Wt: 277.327
InChI Key: AEJCSRHYAOLGBD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a quinoline core, substituted at the 4-position with a pyridine-4-carboxamide moiety. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Quinoline derivatives are extensively investigated for their antibacterial, antitubercular, and anticancer properties . The strategic incorporation of the 2,6-dimethyl groups on the quinoline ring and the terminal pyridine nitrogen can fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability . The pyridine carboxamide functional group is a critical pharmacophore in numerous bioactive molecules and approved therapeutics. Pyridine carboxylic acid derivatives, such as isoniazid and ethionamide, are well-established first- and second-line agents for tuberculosis, highlighting the therapeutic relevance of this chemical motif . Furthermore, recent phenotypic screening efforts have identified pyridine carboxamide derivatives as promising hits with potent anti-mycobacterial activity, acting as prodrugs that require AmiC-mediated hydrolysis for activation . The structural features of this compound make it a valuable scaffold for developing novel enzyme inhibitors, with pharmaceutical companies actively pursuing such compounds for their nanomolar potency against various targets . This compound is intended for research applications only, including but not limited to: structure-activity relationship (SAR) studies in medicinal chemistry campaigns; investigation of its mechanism of action and potential as a lead compound for infectious diseases or oncology; and as a building block for the synthesis of more complex chemical entities. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-3-4-15-14(9-11)16(10-12(2)19-15)20-17(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJCSRHYAOLGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide typically involves the reaction of 2,6-dimethylquinoline with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinoline and pyridine moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide and related compounds:

Compound Name Core Structure Substituents Molecular Weight Reported Applications Key References
This compound Quinoline 2,6-dimethyl, pyridine-4-amide ~307.35 (calculated) Ligand design, coordination chemistry Inferred from analogs
N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide Phenyl 2,6-diisopropyl, pyridine-4-amide ~324.41 (calculated) Hydroamination catalysis (metal complexes)
Piperidine-4-carboxamide derivatives (e.g., SML2978) Piperidine Varied (e.g., fluorophenyl, imidazolyl) ~867.96 (empirical) Medicinal chemistry (unspecified targets)
N,N-Diethylpiperidine-4-carboxamide Piperidine Diethyl groups ~198.29 (calculated) Synthetic intermediate, pharmacology

Structural and Functional Analysis

In contrast, phenyl (e.g., compound) or piperidine (e.g., –4) cores offer less aromaticity but greater conformational flexibility, which may improve solubility or adaptivity in catalytic pockets .

Comparable 2,6-diisopropyl groups in the phenyl-based analog () exhibit even greater bulkiness, which may enhance selectivity in catalytic reactions but reduce solubility . Pyridine-4-carboxamide vs. Piperidine-4-carboxamide: The pyridine moiety introduces a basic nitrogen atom, enabling pH-dependent protonation and coordination to transition metals. Piperidine derivatives, however, are more lipophilic and may penetrate biological membranes more effectively .

Catalytic and Biological Activity The phenyl-based analog () has demonstrated utility in hydroamination catalysis when complexed with metals, attributed to its electron-rich aromatic system and steric protection of the metal center. The quinoline-based compound, with its extended conjugation, could offer similar or enhanced catalytic properties, though direct comparative studies are lacking . Piperidine-4-carboxamide derivatives (–4) are often explored in medicinal chemistry due to their resemblance to bioactive alkaloids. Their flexibility and hydrogen-bonding capacity make them suitable for targeting enzymes or receptors, though they lack the aromatic rigidity of quinoline derivatives .

Research Findings and Limitations

  • Synthetic Feasibility: Quinoline derivatives typically require multi-step syntheses involving cyclization and functionalization, whereas phenyl or piperidine analogs (e.g., –4) are more straightforward to prepare.
  • Data Gaps: No direct comparative studies on the biological or catalytic performance of these compounds are available in the provided evidence. Conclusions are inferred from structural analogs.
  • Computational Predictions : Molecular docking or density functional theory (DFT) studies could further elucidate how substituents influence binding or reactivity.

Biological Activity

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Primary Target
The primary target of this compound is Mycobacterium tuberculosis . The compound exhibits bacteriostatic effects, inhibiting the growth of M. tuberculosis in liquid cultures. It operates by inducing autophagy in macrophages, facilitating the degradation and recycling of cellular components, which is crucial for combating bacterial infections.

Biochemical Pathways
The compound affects several biochemical pathways related to the growth and survival of M. tuberculosis. By inducing autophagy, it enhances the macrophage's ability to eliminate intracellular bacteria.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is soluble in various solvents including water, ethanol, and dimethyl sulfoxide (DMSO), which suggests good bioavailability for potential therapeutic use.

Biological Activities

This compound has been associated with several biological activities:

  • Antimicrobial Activity : Effective against M. tuberculosis, demonstrating significant bactericidal action in macrophages.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative effects on cancer cell lines, indicating potential use in oncology.
  • G-Quadruplex Stabilization : Related compounds have been shown to stabilize G-quadruplex structures in DNA, which can inhibit cancer cell proliferation .

Study 1: Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against drug-resistant strains of M. tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics used for tuberculosis treatment.

Study 2: G-Quadruplex Interaction

Research on analogues of this compound revealed its capability to stabilize G-quadruplex DNA structures at low micromolar concentrations. This stabilization was linked to reduced proliferation rates in telomerase-positive cancer cell lines .

Comparative Biological Activity Table

Activity Type Effectiveness Mechanism
AntimicrobialHigh against M. tuberculosisInduces autophagy in macrophages
AntiproliferativeModerate in cancer cell linesStabilizes G-quadruplex structures
Enzyme InhibitionPotential ACC inhibitorAlters fatty acid synthesis pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and 2,6-dimethylquinolin-4-amine. Catalysts like HATU or EDC/NHS are commonly used for carboxamide bond formation. Purity validation requires HPLC (≥98% purity, as per standards in similar carboxamide syntheses) combined with mass spectrometry for molecular weight confirmation .
  • Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns on the quinoline and pyridine rings.
  • FT-IR : Validate amide bond formation (C=O stretch ~1650–1700 cm1 ^{-1 }) and aromatic C-H stretches.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous N-arylpyridinecarboxamides .

Q. How does solvent choice impact the solubility and stability of this compound during experimental workflows?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions and aqueous-organic mixtures (e.g., acetonitrile/water) for HPLC analysis. Stability studies under varying pH and temperature conditions are critical for long-term storage. Reference solubility databases for pyridinecarboxamide derivatives to infer behavior .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein interactions if the compound is bioactive.
  • AI-Driven Optimization : Implement tools like COMSOL Multiphysics coupled with machine learning to screen reaction conditions and predict yields .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing impurities?

  • Methodology :

  • Design of Experiments (DoE) : Vary factors like catalyst loading, temperature, and stoichiometry in a 2k^k factorial design.
  • Response Surface Methodology (RSM) : Identify optimal parameter combinations.
  • Process Control : Integrate real-time monitoring (e.g., in-situ FTIR) to detect intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound’s conformation?

  • Methodology :

  • Comparative Analysis : Cross-validate NMR chemical shifts with computed (GIAO) values.
  • Conformational Sampling : Use MD simulations to explore rotameric states and compare with crystallographic data.
  • Error Analysis : Assess approximations in computational methods (e.g., solvent model limitations) and refine parameters iteratively .

Q. How should researchers manage heterogeneous catalytic data that conflicts with homogeneous system results?

  • Methodology :

  • Controlled Replication : Repeat experiments under identical conditions to rule out procedural artifacts.
  • Surface Characterization : Use BET, SEM, or XPS to analyze catalyst morphology and active sites.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to discern systemic vs. random errors, referencing frameworks from chemical engineering reaction studies .

Methodological Best Practices

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and cloud-based platforms for traceability and reproducibility, adhering to FAIR principles .
  • Safety Protocols : Follow institutional Chemical Hygiene Plans for handling carboxamides, including PPE and waste disposal guidelines .
  • Interdisciplinary Collaboration : Integrate computational chemists, synthetic chemists, and data scientists to address complex research gaps .

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